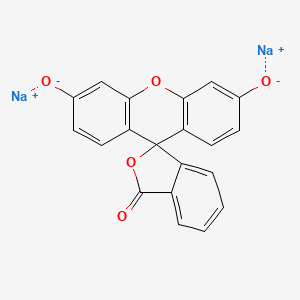
(E)-3-(4-cyanophenyl)-N-(2,2-dioxo-1,2λ6-benzoxathiin-6-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(4-cyanophenyl)-N-(2,2-dioxo-1,2λ6-benzoxathiin-6-yl)prop-2-enamide is a synthetic organic compound that belongs to the class of benzoxathiin derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-cyanophenyl)-N-(2,2-dioxo-1,2λ6-benzoxathiin-6-yl)prop-2-enamide typically involves the following steps:
Formation of the Benzoxathiin Moiety: The benzoxathiin ring is synthesized through a cyclization reaction involving a suitable precursor, such as 2-mercaptobenzoic acid, and an appropriate oxidizing agent.
Introduction of the Cyanophenyl Group: The cyanophenyl group is introduced via a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide or potassium cyanide, and a halogenated phenyl derivative.
Coupling Reaction: The final step involves the coupling of the benzoxathiin moiety with the cyanophenyl group through a condensation reaction, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-(4-cyanophenyl)-N-(2,2-dioxo-1,2λ6-benzoxathiin-6-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium cyanide or potassium cyanide in polar aprotic solvents for nucleophilic substitution; halogenated derivatives and Lewis acids for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(E)-3-(4-cyanophenyl)-N-(2,2-dioxo-1,2λ6-benzoxathiin-6-yl)prop-2-enamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (E)-3-(4-cyanophenyl)-N-(2,2-dioxo-1,2λ6-benzoxathiin-6-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways, leading to altered cellular functions.
Receptor Binding: Binding to specific receptors on the cell surface or within the cell, triggering a cascade of biochemical events.
Gene Expression Modulation: Modulating the expression of specific genes, resulting in changes in protein synthesis and cellular behavior.
Comparación Con Compuestos Similares
Similar Compounds
(E)-3-(4-cyanophenyl)-N-(2,2-dioxo-1,2λ6-benzoxathiin-6-yl)prop-2-enamide: Unique due to its specific combination of cyanophenyl and benzoxathiin moieties.
(E)-3-(4-cyanophenyl)-N-(2,2-dioxo-1,2λ6-benzoxathiin-4-yl)prop-2-enamide: Similar structure but with a different position of the benzoxathiin moiety.
(E)-3-(4-cyanophenyl)-N-(2,2-dioxo-1,2λ6-benzoxathiin-8-yl)prop-2-enamide: Another positional isomer with distinct chemical properties.
Propiedades
Fórmula molecular |
C18H12N2O4S |
|---|---|
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
(E)-3-(4-cyanophenyl)-N-(2,2-dioxo-1,2λ6-benzoxathiin-6-yl)prop-2-enamide |
InChI |
InChI=1S/C18H12N2O4S/c19-12-14-3-1-13(2-4-14)5-8-18(21)20-16-6-7-17-15(11-16)9-10-25(22,23)24-17/h1-11H,(H,20,21)/b8-5+ |
Clave InChI |
ARJYJMVBLZXLQL-VMPITWQZSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=C/C(=O)NC2=CC3=C(C=C2)OS(=O)(=O)C=C3)C#N |
SMILES canónico |
C1=CC(=CC=C1C=CC(=O)NC2=CC3=C(C=C2)OS(=O)(=O)C=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



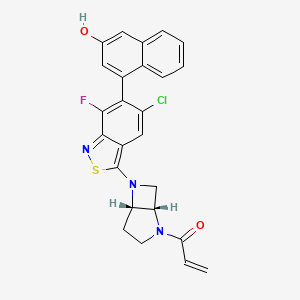

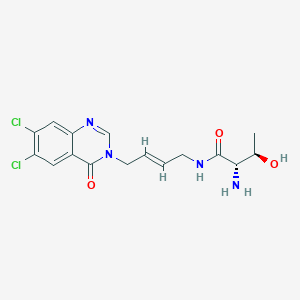
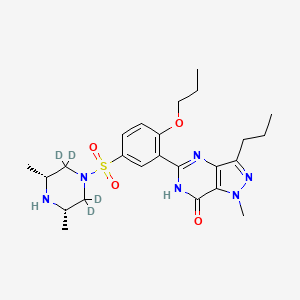


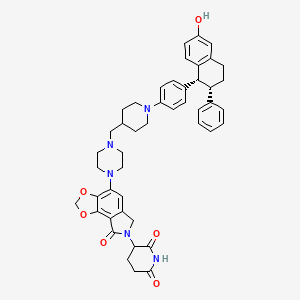
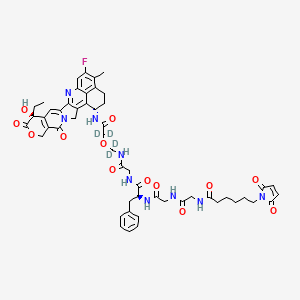

![N-[4-Nitro-3-(trifluoromethyl)phenyl]-propanamide-d5](/img/structure/B12416700.png)

